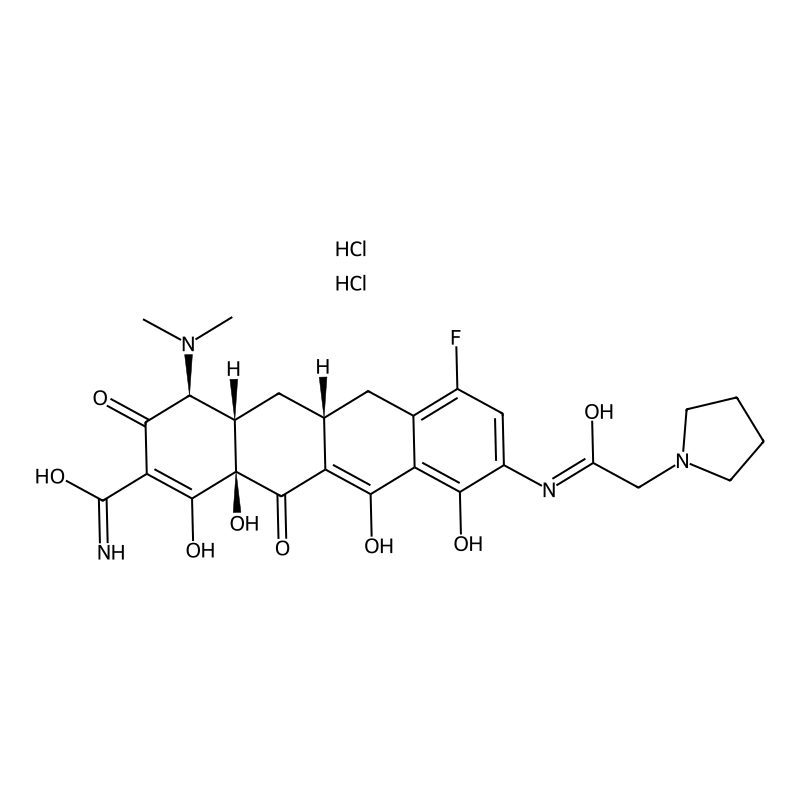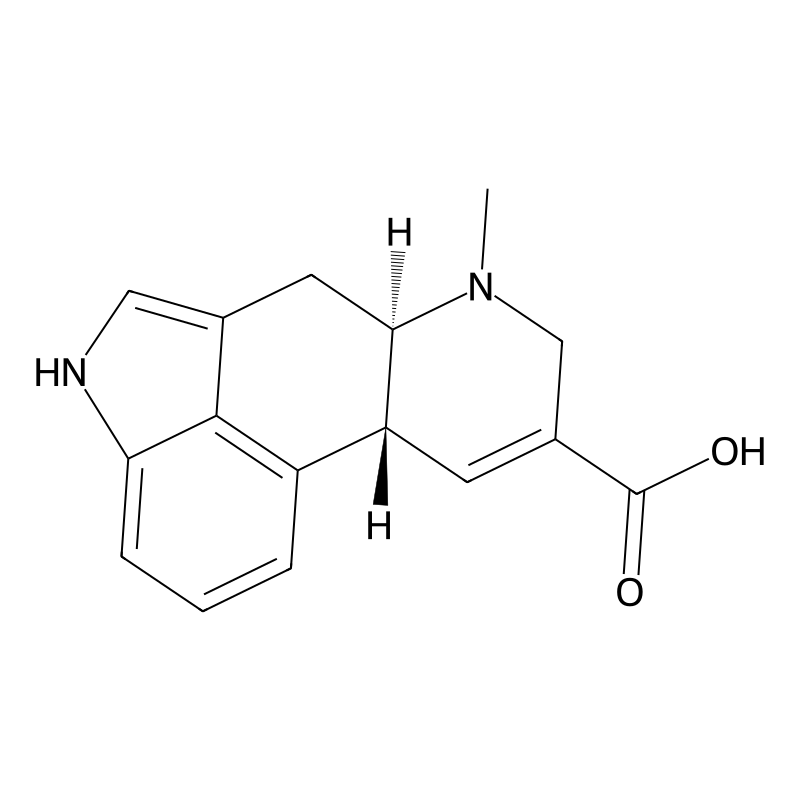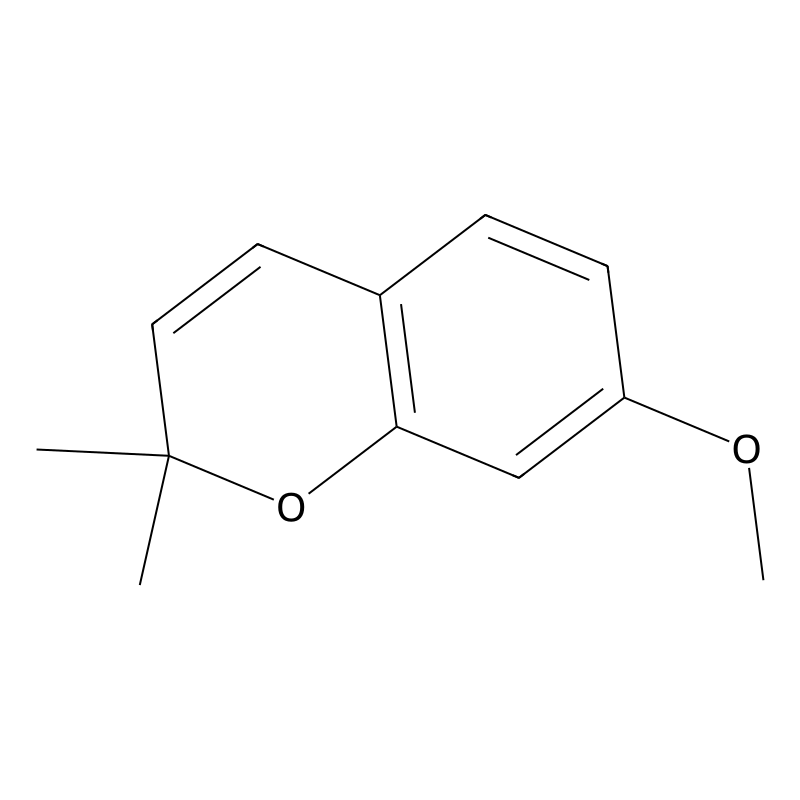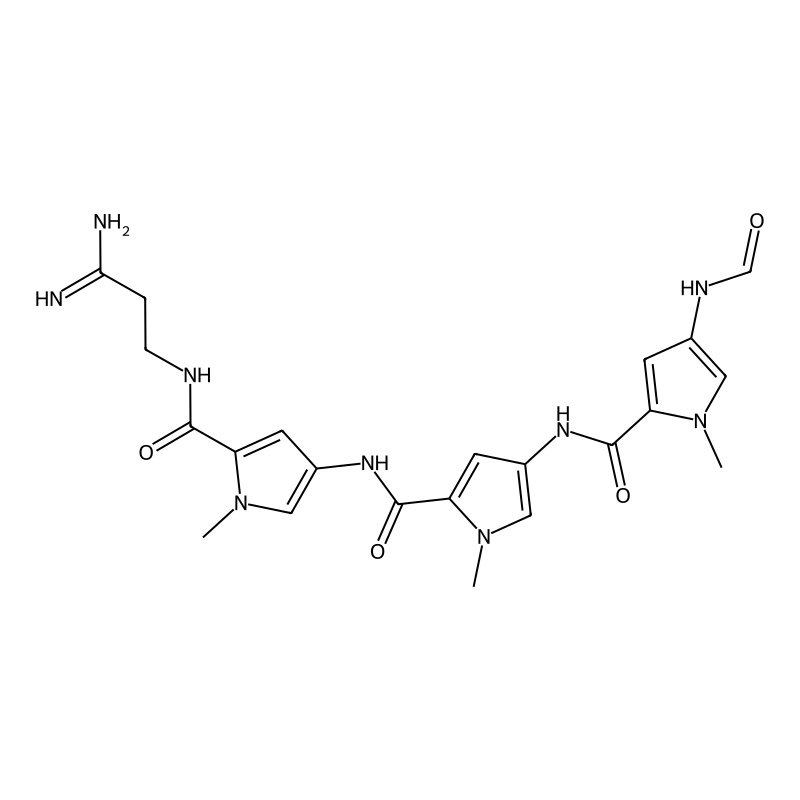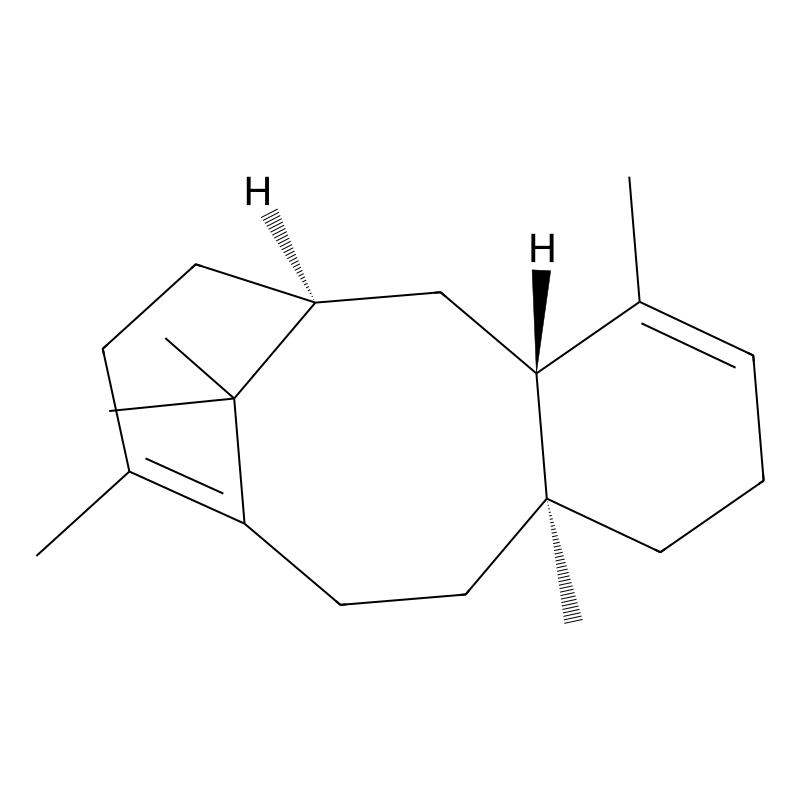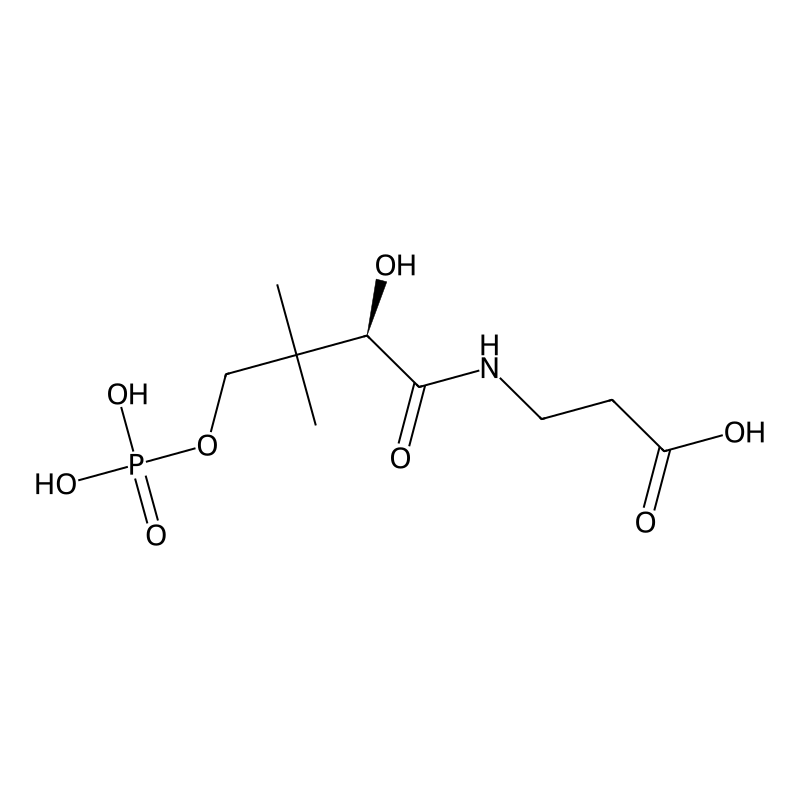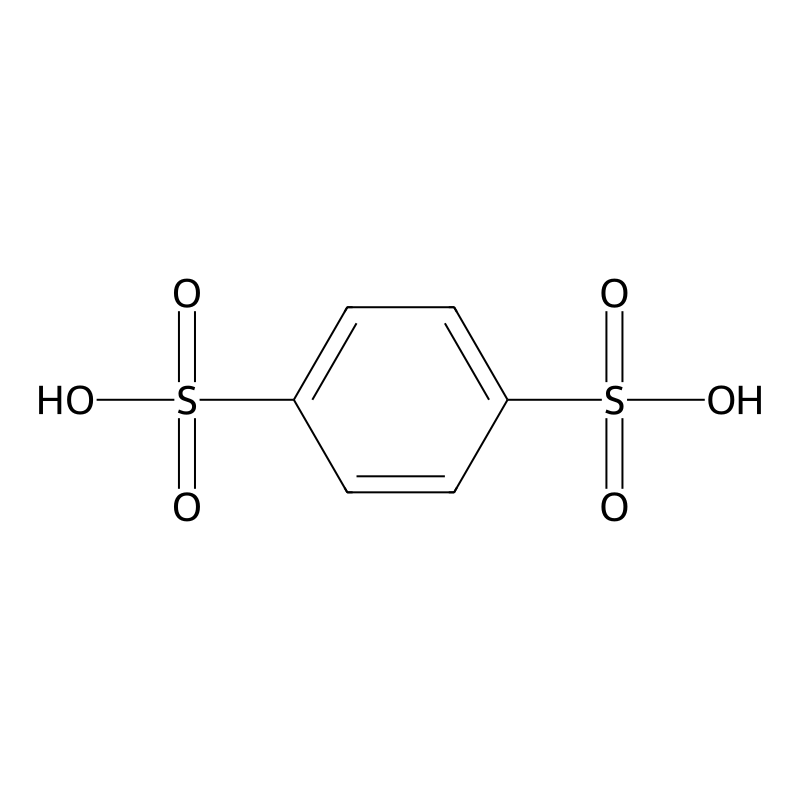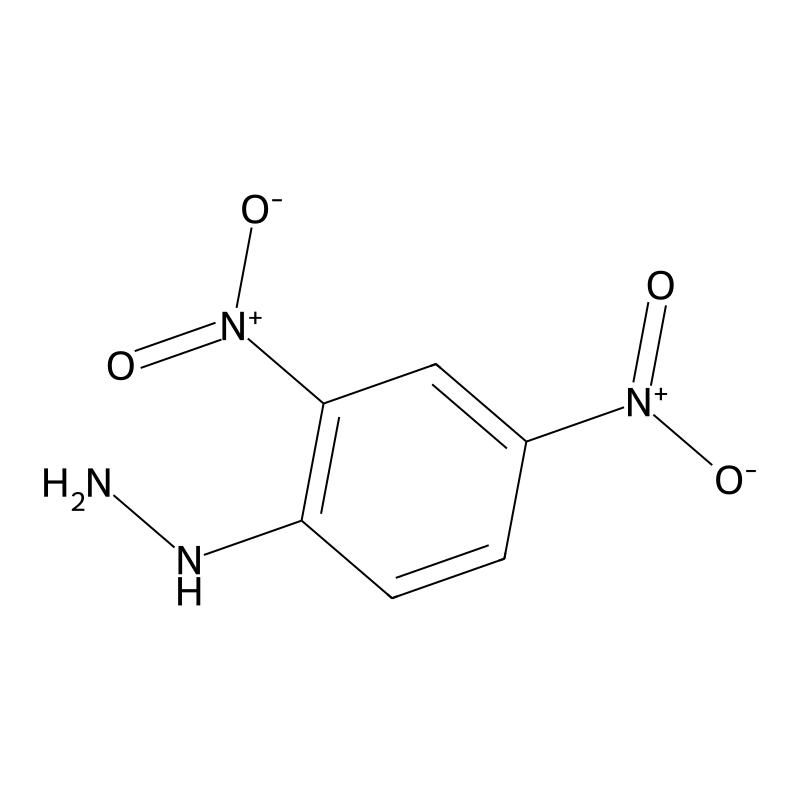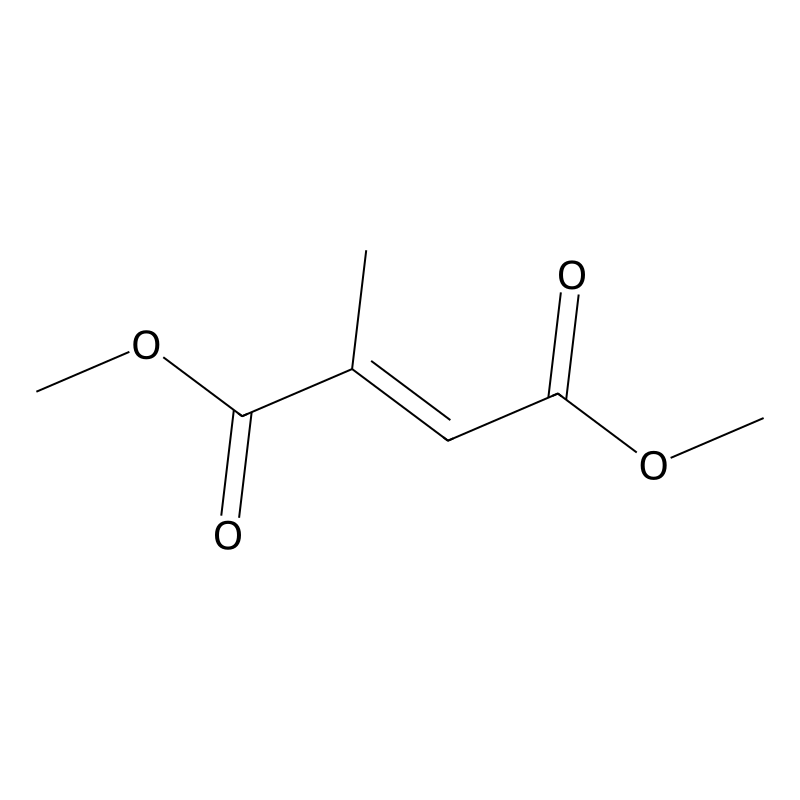2-Cyclobutyl-2-methylpropanal
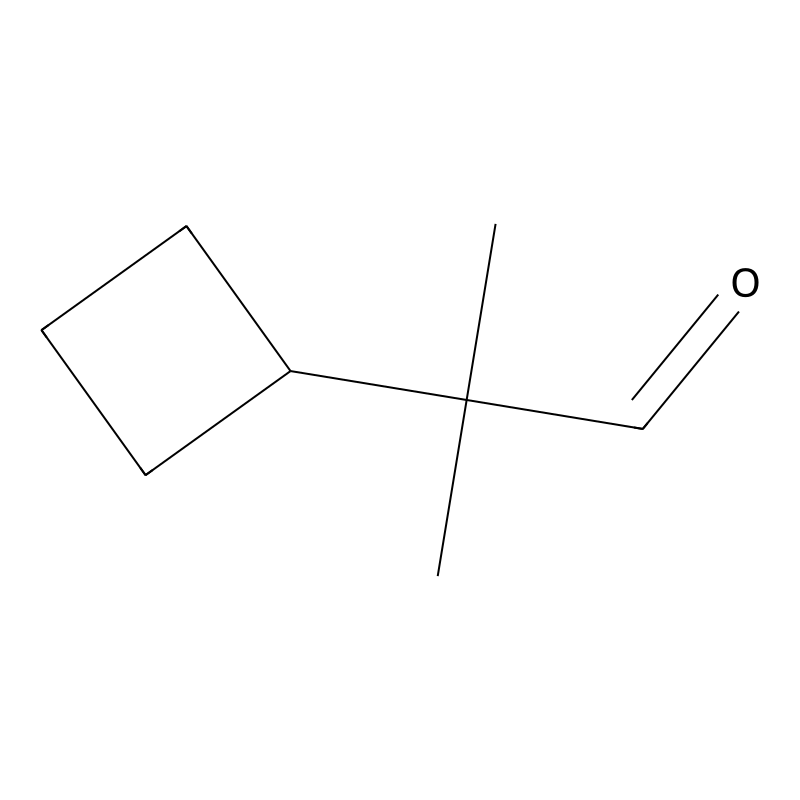
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Molecular Structure Analysis
2-Cyclobutyl-2-methylpropanal consists of an aldehyde functional group (C=O) attached to a 3-carbon chain. Two methyl groups (CH3) are bonded to the second carbon of the chain, and a cyclobutyl ring (C4H8) is attached to the same carbon. This structure can be represented by the following chemical formula:
C6H12O
The key features of the molecule include:
- The presence of the carbonyl group, which is responsible for the characteristic reactivity of aldehydes [].
- The cyclobutyl ring, which introduces a cyclic structure and may influence the molecule's conformation and reactivity.
- The two methyl groups, which can affect the electronic properties of the molecule and influence its solubility and interactions with other molecules.
Chemical Reactions Analysis
Nucleophilic addition reactions
Aldehydes are susceptible to nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. This means they can react with molecules containing electron-donating atoms (nucleophiles) to form new carbon-carbon bonds. For example, 2-cyclobutyl-2-methylpropanal could react with alcohols in the presence of an acid catalyst to form acetals or hemiacetals.
Oxidation
Aldehydes can be oxidized to carboxylic acids under suitable conditions. This reaction typically involves strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction
Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
